TAU PROTEIN, HUMAN
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Overview
Description
Tau protein, human, is a microtubule-associated protein predominantly found in neurons. It plays a crucial role in stabilizing microtubules, which are essential for maintaining the structure and function of neurons. Tau protein is involved in various cellular processes, including axonal transport and signal transduction.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tau protein can be produced recombinantly using Escherichia coli. The process involves cloning the tau gene into an expression vector, transforming the vector into E. coli, and inducing protein expression. The cells are then lysed, and tau protein is purified using affinity chromatography and anion exchange chromatography. The purification process may include the use of protease inhibitors and reducing agents to maintain protein stability .
Industrial Production Methods
Industrial production of tau protein follows similar recombinant techniques but on a larger scale. The process involves optimizing growth conditions, such as temperature, pH, and nutrient supply, to maximize protein yield. Large-scale fermentation systems are used to culture E. coli, and downstream processing techniques, including chromatography and filtration, are employed to purify the protein .
Chemical Reactions Analysis
Types of Reactions
Tau protein undergoes various post-translational modifications, including phosphorylation, acetylation, methylation, ubiquitination, and truncation. These modifications can affect the protein’s function and aggregation properties .
Common Reagents and Conditions
Phosphorylation: Kinases such as glycogen synthase kinase 3 beta and cyclin-dependent kinase 5, along with adenosine triphosphate, are commonly used for phosphorylation reactions.
Acetylation: Acetyl-coenzyme A and acetyltransferases are used for acetylation.
Ubiquitination: Ubiquitin, E1 activating enzyme, E2 conjugating enzyme, and E3 ligase are involved in ubiquitination reactions
Major Products Formed
The major products formed from these reactions are phosphorylated tau, acetylated tau, methylated tau, ubiquitinated tau, and truncated tau. These modified forms of tau protein can aggregate to form neurofibrillary tangles, a hallmark of tauopathies .
Scientific Research Applications
Tau protein is extensively studied in the context of neurodegenerative diseases. It serves as a biomarker for diagnosing and monitoring the progression of diseases such as Alzheimer’s disease. Tau protein is also used in drug discovery and development, as targeting tau aggregation is a potential therapeutic strategy for tauopathies. Additionally, tau protein is utilized in basic research to understand the molecular mechanisms underlying neuronal function and dysfunction .
Mechanism of Action
Tau protein stabilizes microtubules by binding to their surface, reducing their dynamic instability. This stabilization is crucial for maintaining axonal transport and neuronal integrity. In pathological conditions, tau protein undergoes abnormal post-translational modifications, leading to its detachment from microtubules and subsequent aggregation. These aggregates disrupt cellular functions, leading to neuronal death and neurodegeneration .
Comparison with Similar Compounds
Similar Compounds
Microtubule-associated protein 2 (MAP2): Similar to tau protein, MAP2 stabilizes microtubules but is primarily found in dendrites.
Microtubule-associated protein 1A (MAP1A): Another microtubule-associated protein with overlapping functions with tau protein .
Uniqueness
Tau protein is unique in its ability to form paired helical filaments and neurofibrillary tangles, which are specific to tauopathies. Unlike other microtubule-associated proteins, tau protein’s aggregation is a key pathological feature in several neurodegenerative diseases .
Properties
CAS No. |
149407-41-0 |
---|---|
Molecular Formula |
C8 H15 N3 O |
Molecular Weight |
0 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.